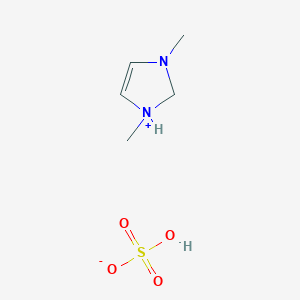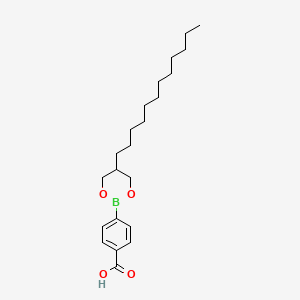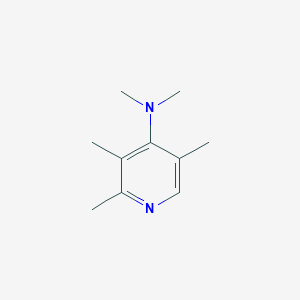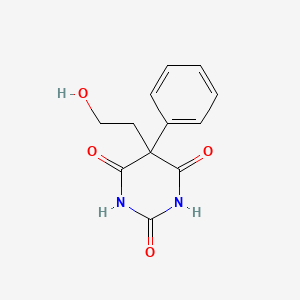
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is a chemical compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a positively charged imidazolium ring and a hydrogen sulfate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate typically involves the reaction of 1,3-dimethylimidazole with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,3-Dimethylimidazole+Sulfuric Acid→1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents on the imidazolium ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides. Substitution reactions can lead to a wide range of substituted imidazolium derivatives.
Scientific Research Applications
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate involves its interaction with molecular targets and pathways. The positively charged imidazolium ring can interact with negatively charged sites on biomolecules, leading to various biological effects. The hydrogen sulfate anion can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylimidazolium chloride
- 1,3-Dimethylimidazolium bromide
- 1,3-Dimethylimidazolium tetrafluoroborate
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is unique due to its specific anion, hydrogen sulfate, which imparts distinct properties compared to other imidazolium salts. The hydrogen sulfate anion can enhance the compound’s solubility and reactivity in certain reactions, making it a valuable compound in various applications.
Properties
CAS No. |
97345-88-5 |
|---|---|
Molecular Formula |
C5H12N2O4S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C5H10N2.H2O4S/c1-6-3-4-7(2)5-6;1-5(2,3)4/h3-4H,5H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
VNEAMDQMRRQFMU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)






![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)

![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)

![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)


